D-isoglutamine benzyl ester chemical properties
D-isoglutamine benzyl ester chemical properties
Topic: D-Isoglutamine Benzyl Ester Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Critical Reagent for Muramyl Dipeptide (MDP) and Peptidoglycan Synthesis
Executive Summary
D-Isoglutamine benzyl ester (specifically the hydrochloride salt, H-D-isoGln-OBzl·HCl ) is a specialized amino acid derivative serving as a pivotal building block in the synthesis of Muramyl Dipeptide (MDP) and its analogs. MDP is the minimal bioactive peptidoglycan motif recognized by the NOD2 receptor , a key component of the innate immune system.[1][2][3]
This guide details the physicochemical properties, synthesis pathways, and experimental utility of D-isoglutamine benzyl ester. Unlike standard glutamine derivatives, the "iso" configuration (α-amide, γ-acid) combined with orthogonal benzyl protection makes this compound indispensable for directing the regioselective synthesis of immunostimulatory glycopeptides.
Chemical Identity & Structural Analysis[4][5]
The nomenclature "Isoglutamine" denotes a structural inversion relative to Glutamine. In standard Glutamine, the side chain (γ) bears the amide, and the α-carbon bears the carboxylic acid. In Isoglutamine , the α-carbon bears the carboxamide, leaving the side chain (γ) as the carboxylic acid (or ester, in this case).
Table 1: Chemical Identification
| Property | Specification |
| IUPAC Name | Benzyl (4R)-4,5-diamino-5-oxopentanoate hydrochloride |
| Common Name | D-Isoglutamine benzyl ester HCl; D-Glu(OBzl)-NH₂·HCl |
| CAS Number | 18800-75-4 (HCl salt) |
| Molecular Formula | C₁₂H₁₆N₂O₃[4] · HCl |
| Molecular Weight | 272.73 g/mol |
| Stereochemistry | D-Configuration (R-enantiomer at C4) |
| SMILES | Cl.NC(=O)CCC(=O)OCC1=CC=CC=C1 |
Structural Significance
-
D-Configuration: The D-isomer is strictly required for biological activity in MDP analogs. The L-isomer is biologically inert regarding NOD2 activation.
-
Benzyl Ester (OBzl): Protects the γ-carboxylic acid. This group is stable to acidic deprotection conditions (e.g., TFA used to remove Boc groups) but is readily removed via catalytic hydrogenolysis (H₂/Pd), allowing for "orthogonal" deprotection strategies during complex glycopeptide assembly.
Physicochemical Properties[4][7][8][9]
Understanding the physical state and stability of this ester is crucial for assay reproducibility and storage.
Table 2: Physical & Chemical Specifications
| Parameter | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |
| Melting Point | 179 – 187 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Optical Rotation | (c=1, Methanol) | |
| pKa (Approx) | Estimated based on isoglutamine core. | |
| Stability | Stable at -20°C for >2 years | Avoid prolonged exposure to basic pH (ester hydrolysis). |
Synthesis & Manufacturing Logic
The synthesis of D-isoglutamine benzyl ester is non-trivial due to the need to differentiate the two carboxyl groups of D-glutamic acid and invert the standard amide/acid arrangement.
4.1 Retrosynthetic Analysis
The target molecule is assembled from D-Glutamic Acid . The key challenge is converting the
4.2 Visualization: Synthesis Pathway
The following diagram illustrates the conversion of D-Glutamic acid to D-Isoglutamine Benzyl Ester.
Caption: Step-wise chemical synthesis of D-Isoglutamine Benzyl Ester HCl from D-Glutamic Acid, highlighting the regioselective amidation of the alpha-carbon.
4.3 Key Synthetic Steps (Causality & Expertise)
-
Gamma-Esterification: Reaction of D-Glutamic acid with benzyl alcohol and sulfuric acid preferentially esterifies the
-carboxyl group due to the "zwitterionic effect" protecting the -carboxyl. -
N-Protection: The amine is protected (e.g., Boc) to prevent self-coupling during activation.
-
Alpha-Amidation: The free
-carboxyl is activated (Mixed Anhydride or NHS ester) and reacted with ammonia. Critical Control Point: Conditions must be controlled to prevent racemization of the sensitive chiral center. -
Deprotection: Acidolytic cleavage of the Boc group yields the final HCl salt.
Applications in Drug Development (MDP Synthesis)[6]
The primary utility of H-D-isoGln-OBzl is in the total synthesis of Muramyl Dipeptide (MDP) , a potent adjuvant.
5.1 The "Orthogonal" Strategy
In peptide synthesis, "orthogonality" allows one protecting group to be removed without affecting others.
-
The Problem: MDP requires a free acid at the end of the synthesis (on the isoglutamine side chain) but must be coupled to the sugar moiety (Muramic acid) via the alanine amine.
-
The Solution: Using the Benzyl Ester (OBzl) on the isoglutamine allows the synthesis to proceed through acidic steps (removing Boc/Fmoc groups). Once the full glycopeptide is assembled, the Benzyl group is removed via Hydrogenolysis (H₂/Pd-C) . This is the mildest method to reveal the carboxylic acid without damaging the sensitive sugar-peptide linkage.
5.2 Visualization: MDP Assembly Workflow
Caption: Workflow demonstrating the incorporation of D-isoglutamine benzyl ester into the Muramyl Dipeptide (MDP) scaffold, culminating in the final hydrogenolytic deprotection.
Experimental Protocols
6.1 Handling and Storage[5]
-
Hygroscopicity: The HCl salt is hygroscopic. It must be weighed quickly or in a controlled humidity environment.
-
Storage: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
6.2 Standard Coupling Protocol (Peptide Synthesis)
This protocol describes coupling H-D-isoGln-OBzl·HCl to an activated amino acid (e.g., Boc-L-Ala-OH).[6]
-
Dissolution: Dissolve 1.0 equivalent of Boc-L-Ala-OH and 1.0 equivalent of H-D-isoGln-OBzl·HCl in anhydrous DMF (Dimethylformamide).
-
Neutralization: Add 1.0 equivalent of NMM (N-methylmorpholine) or DIPEA to neutralize the HCl salt and free the amine. Note: Check pH to ensure it is ~8. Do not use excess base to avoid racemization.
-
Coupling Agent: Add 1.1 equivalents of EDC·HCl and 1.1 equivalents of HOBt (hydroxybenzotriazole) at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up: Dilute with Ethyl Acetate. Wash successively with 5% Citric Acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.
-
Validation: Verify product via TLC (check for disappearance of amine) and Mass Spectrometry.
Safety & Regulatory (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.
References
-
Fluorochem. (n.d.). D-Isoglutamine benzyl ester HCl - Product Analysis and Properties. Retrieved from
-
Chem-Impex International. (n.d.). D-Glutamic acid γ-benzyl ester α-amide hydrochloride: Technical Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12917486, D-isoglutamine benzyl ester. Retrieved from
- Kusumoto, S., et al. (1976). Synthesis of Muramyl Dipeptide Analogs. Bulletin of the Chemical Society of Japan.
-
Cai, X., et al. (2021).[9] Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. Retrieved from
Sources
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chembk.com [chembk.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]
